Benzaldehyde thiosemicarbazone
Overview
Description
Benzaldehyde thiosemicarbazone is an organic compound derived from the reaction between benzaldehyde and thiosemicarbazide.
Mechanism of Action
Target of Action
Benzaldehyde thiosemicarbazone primarily targets the lysosomal cysteine protease, cathepsin B . Cathepsin B plays multiple roles in physiological and pathological processes, including intracellular protein turnover, antigen processing, proenzyme activation, hormone maturation, and epidermal homeostasis . Overexpression of cathepsin B has been observed in various malignancies .
Mode of Action
This compound interacts with cathepsin B, inhibiting its activity . Thiosemicarbazones have been found to inhibit cathepsin B activity to a greater extent than semicarbazones . The designed derivatives have been found to be competitive inhibitors to cathepsin B .
Biochemical Pathways
The inhibition of cathepsin B by this compound affects the biochemical pathways associated with this enzyme. These include pathways related to intracellular protein turnover, antigen processing, proenzyme activation, hormone maturation, and epidermal homeostasis . The inhibition of cathepsin B can disrupt these pathways, leading to downstream effects such as the inhibition of cancer cell proliferation .
Pharmacokinetics
Theoretical studies suggest that the bioavailability and bioactivity of this compound derivatives may be high . The absence of the PGP substrate feature is a feature that increases the absorption and bioavailability of the compounds . Selected compounds have high gastrointestinal absorption values .
Result of Action
The inhibition of cathepsin B by this compound can lead to molecular and cellular effects such as the inhibition of cancer cell proliferation . In vitro antitumour activity showed significant cytotoxic activity against certain cell lines .
Action Environment
The action of this compound can be influenced by environmental factors such as pH . For instance, the enzyme cathepsin B was equilibrated in phosphate buffer of pH 6.0 at 37 °C during the study . The presence of this compound derivatives moved the corrosion potential negatively, demonstrating that the synthesized this compound derivatives acted as mixed-type inhibitors .
Biochemical Analysis
Biochemical Properties
Benzaldehyde thiosemicarbazone plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. One of the notable interactions is with quinone reductase-2, an enzyme involved in the detoxification of quinones and protection against oxidative stress . This compound binds to the active site of quinone reductase-2, inhibiting its activity and thereby modulating the cellular redox state. Additionally, this compound has been shown to interact with glucose-regulated protein 78 (GRP78), a chaperone protein involved in protein folding and stress response . This interaction can influence the protein’s function and stability, impacting cellular homeostasis.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In cancer cells, it has demonstrated significant cytotoxic activity, particularly against breast cancer (MCF7) and glioma (C6) cell lines . The compound induces apoptosis by activating caspase pathways and disrupting mitochondrial membrane potential. Furthermore, this compound influences cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and inhibition of cell proliferation . In addition to its anticancer properties, this compound exhibits antimicrobial activity by targeting bacterial cell walls and inhibiting essential enzymes involved in bacterial metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and proteins, through hydrogen bonding and hydrophobic interactions . This binding can result in enzyme inhibition or activation, depending on the target. For instance, this compound inhibits the activity of quinone reductase-2 by occupying its active site, preventing substrate binding and subsequent enzymatic reactions . Additionally, the compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . These molecular interactions collectively contribute to the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure to the compound can lead to gradual degradation, resulting in reduced efficacy. In vitro and in vivo studies have demonstrated that this compound maintains its cytotoxic and antimicrobial properties over time, although the extent of these effects may diminish with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosages. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth in cancer models . Higher doses can lead to adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range maximizes the compound’s therapeutic benefits while minimizing toxicity. These findings highlight the importance of optimizing dosage regimens to achieve desired outcomes in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of active metabolites that contribute to the compound’s biological activity. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and oxidative phosphorylation . These interactions can alter metabolite levels and impact cellular energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by solute carrier transporters, facilitating its intracellular accumulation . Once inside the cell, this compound can bind to cytoplasmic and nuclear proteins, influencing its localization and activity . The compound’s distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to plasma proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications play a crucial role in directing this compound to specific compartments or organelles. For instance, phosphorylation of the compound can enhance its nuclear localization, allowing it to modulate gene expression more effectively . These subcellular interactions contribute to the compound’s overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzaldehyde thiosemicarbazone is typically synthesized through a condensation reaction between benzaldehyde and thiosemicarbazide. The reaction is carried out in an alcoholic medium, often ethanol, under reflux conditions. The general reaction scheme is as follows:
Benzaldehyde+Thiosemicarbazide→Benzaldehyde Thiosemicarbazone+Water
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and recrystallization from ethanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form thiosemicarbazides.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the thione sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiosemicarbazides.
Substitution: Various substituted thiosemicarbazones depending on the nucleophile used.
Scientific Research Applications
Benzaldehyde thiosemicarbazone has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.
Biology: It exhibits significant antimicrobial activity against various bacterial and fungal strains.
Medicine: It has shown promising anticancer and antitubercular activities.
Comparison with Similar Compounds
Benzaldehyde thiosemicarbazone is unique compared to other thiosemicarbazones due to its specific structural features and biological activities. Similar compounds include:
Acetone thiosemicarbazone: Known for its antiviral properties.
Pyridine-2-carbaldehyde thiosemicarbazone: Exhibits significant anticancer activity.
Salicylaldehyde thiosemicarbazone: Used as a chelating agent in coordination chemistry.
This compound stands out due to its broad-spectrum antimicrobial activity and its potential as an anticancer and antitubercular agent .
Properties
IUPAC Name |
(benzylideneamino)thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c9-8(12)11-10-6-7-4-2-1-3-5-7/h1-6H,(H3,9,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHCMAZIKNVDSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1627-73-2 | |
Record name | 2-(Phenylmethylene)hydrazinecarbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1627-73-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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